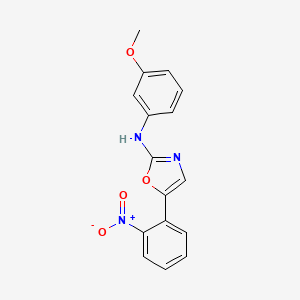![molecular formula C26H16N2O2 B14225081 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- CAS No. 827340-35-2](/img/structure/B14225081.png)
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- is a complex organic compound that belongs to the class of indolo-phenanthridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- can be achieved through several methods. One notable method involves the use of palladium-catalyzed domino C–N coupling, hydroamination, and C–H arylation reactions. This method allows for the synthesis of various phenanthridines in good yields from easily accessible starting materials using a single palladium catalyst .
Another approach involves a solvent-free and transition metal catalyst-free synthesis from commercially available 6-chlorophenanthridine. This method is more ecologically friendly and cost-efficient compared to traditional methods .
Industrial Production Methods
the scalability of the solvent-free and transition metal catalyst-free synthesis method suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly involving halogens, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, lithium 2,2,6,6-tetramethylpiperidide, and phenyl boronic acid . Reaction conditions vary depending on the desired product and include both solvent-free and solvent-based methods.
Major Products Formed
The major products formed from these reactions include various substituted phenanthridines and indolo-phenanthridine derivatives .
Scientific Research Applications
7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development due to its unique structural features and biological activity.
Materials Science: It is used in the development of organic light-emitting devices (OLEDs) and dye-sensitized solar cells (DSSCs) due to its optical and electrochemical properties.
Organic Electronics: The compound’s properties make it suitable for use in organic semiconductors and other electronic applications.
Mechanism of Action
The mechanism of action of 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. detailed studies on its exact mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolo-phenanthridine derivatives such as indolo[1,2-f]phenanthridine and indolo[4,3-bc]phenanthridine .
Uniqueness
What sets 7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)- apart is its unique structural configuration and the specific synthetic routes available for its preparation.
Properties
CAS No. |
827340-35-2 |
|---|---|
Molecular Formula |
C26H16N2O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
10-benzyl-10,20-diazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C26H16N2O2/c29-25-19-14-27-20-12-6-4-10-17(20)22(19)26(30)24-23(25)18-11-5-7-13-21(18)28(24)15-16-8-2-1-3-9-16/h1-14H,15H2 |
InChI Key |
CDAMHTDSORYNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)C5=C(C4=O)C=NC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
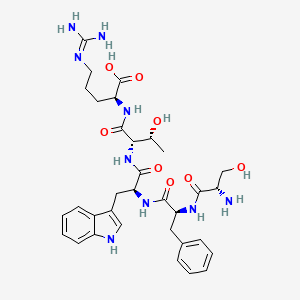
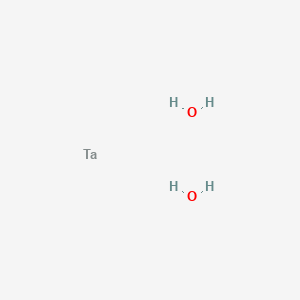

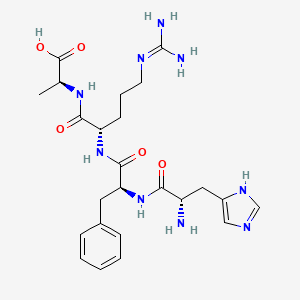
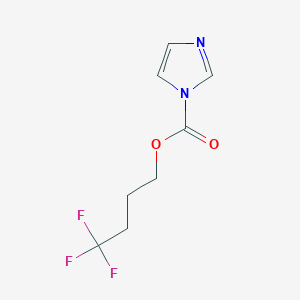
![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
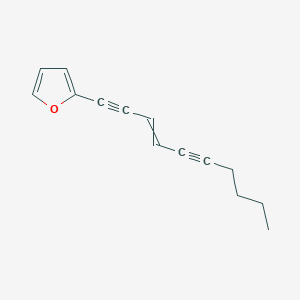
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)
